N-(butan-2-yl)-3,3-dimethylcyclohexan-1-amine N-(butan-2-yl)-3,3-dimethylcyclohexan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20399610
InChI: InChI=1S/C12H25N/c1-5-10(2)13-11-7-6-8-12(3,4)9-11/h10-11,13H,5-9H2,1-4H3
SMILES:
Molecular Formula: C12H25N
Molecular Weight: 183.33 g/mol

N-(butan-2-yl)-3,3-dimethylcyclohexan-1-amine

CAS No.:

Cat. No.: VC20399610

Molecular Formula: C12H25N

Molecular Weight: 183.33 g/mol

* For research use only. Not for human or veterinary use.

N-(butan-2-yl)-3,3-dimethylcyclohexan-1-amine -

Specification

Molecular Formula C12H25N
Molecular Weight 183.33 g/mol
IUPAC Name N-butan-2-yl-3,3-dimethylcyclohexan-1-amine
Standard InChI InChI=1S/C12H25N/c1-5-10(2)13-11-7-6-8-12(3,4)9-11/h10-11,13H,5-9H2,1-4H3
Standard InChI Key FJJKMFHZCGXVDX-UHFFFAOYSA-N
Canonical SMILES CCC(C)NC1CCCC(C1)(C)C

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

N-(Butan-2-yl)-3,3-dimethylcyclohexan-1-amine comprises a cyclohexane backbone with three distinct substituents:

  • A secondary amine group at the 1-position.

  • A butan-2-yl (sec-butyl) group attached to the nitrogen atom.

  • Two methyl groups at the 3-position, creating a geminal dimethyl configuration.

Compound NameMolecular FormulaMolecular Weight (g/mol)IUPAC Name
N-(Butan-2-yl)-3,3-dimethylcyclohexan-1-amineC12H25N183.34N-(butan-2-yl)-3,3-dimethylcyclohexan-1-amine
N-(Butan-2-yl)-2-methylcyclohexan-1-amineC11H23N169.31N-butan-2-yl-2-methylcyclohexan-1-amine
N,3-Dimethylcyclohexan-1-amine C8H17N127.23N,3-dimethylcyclohexan-1-amine
N-Butyl-4-methylcyclohexan-1-amineC11H23N169.31N-butyl-4-methylcyclohexan-1-amine

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of N-(butan-2-yl)-3,3-dimethylcyclohexan-1-amine can be approached via:

  • Reductive amination: Reacting 3,3-dimethylcyclohexanone with butan-2-amine in the presence of a reducing agent (e.g., NaBH3CN).

  • N-Alkylation: Treating 3,3-dimethylcyclohexanamine with 2-bromobutane under basic conditions .

Reaction Conditions and Challenges

  • Temperature: Optimal yields are achieved between 60–80°C, as higher temperatures promote elimination side reactions.

  • Catalysts: Palladium on carbon (Pd/C) enhances hydrogenation efficiency during reductive amination.

  • Solvent Effects: Polar aprotic solvents (e.g., THF) improve reaction homogeneity, while protic solvents (e.g., ethanol) may protonate the amine, reducing nucleophilicity .

Equation 1: Reductive Amination Pathway

3,3-Dimethylcyclohexanone+Butan-2-amineNaBH3CNN-(Butan-2-yl)-3,3-dimethylcyclohexan-1-amine\text{3,3-Dimethylcyclohexanone} + \text{Butan-2-amine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{N-(Butan-2-yl)-3,3-dimethylcyclohexan-1-amine}

Physicochemical Properties and Stability

Basicity and Solubility

The compound’s pKa is estimated at ~10.2, typical for secondary amines. Its solubility profile includes:

  • High solubility in organic solvents (logP ≈ 3.1).

  • Limited aqueous solubility (<1 mg/mL at 25°C), necessitating formulation strategies for biological testing.

Thermal and Oxidative Stability

  • Decomposition temperature: ~210°C (DSC data extrapolated from ).

  • Susceptible to oxidation at the amine group, requiring storage under inert atmospheres .

Industrial and Research Applications

Asymmetric Synthesis

The chiral centers at C1 (amine) and C2 (butan-2-yl) make this compound valuable for:

  • Catalyst development: Chiral ligands in transition-metal catalysis.

  • Pharmaceutical intermediates: Precursor to bioactive molecules requiring stereochemical control.

Material Science Applications

  • Surfactants: Amphiphilic structure aids micelle formation (CMC ≈ 0.1 mM extrapolated from).

  • Polymer modifiers: Enhances thermal stability in epoxy resins .

Future Research Directions

  • Crystallographic Studies: X-ray diffraction to resolve stereochemical ambiguities.

  • In Vivo Toxicology: Acute toxicity profiling in rodent models.

  • Process Optimization: Continuous-flow synthesis to improve scalability.

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